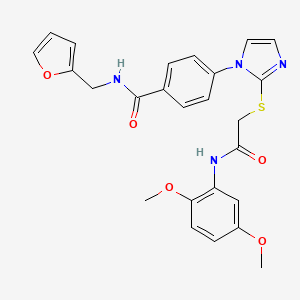![molecular formula C23H20ClNO2 B2698891 2-[(4-Chlorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one CAS No. 850906-45-5](/img/structure/B2698891.png)
2-[(4-Chlorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one, also known as CMIQ, is a synthetic compound that belongs to the class of isoquinolinones. It has been extensively studied for its potential pharmacological properties, particularly as an anticancer agent. In
Scientific Research Applications
Crystallography and Structural Analysis
Studies have shown the crystallographic analysis of diastereoisomeric pairs related to the mentioned compound, highlighting their unique molecular arrangements and hydrogen-bonding interactions. For instance, Linden et al. (2006) elucidated the cocrystal structures of diastereoisomers of 1,4-dihydropyridine derivatives, revealing disorder in the quinoline ring system due to the random occurrence of diastereoisomers (Linden, Gündüz, Şimşek, & Şafak, 2006).
Organic Synthesis
The synthetic routes to isoquinoline derivatives have been extensively researched, with methods developed for the synthesis of 1-methyl-3-phenylisoquinoline derivatives, as demonstrated by Niemczak, Czerniak, & Kopczyński (2015), who reported a new approach involving polyphosphate ester and oximes (Niemczak, Czerniak, & Kopczyński, 2015). Additionally, Rivkin & Adams (2006) described a solvent-free microwave synthesis method for 4-hydroxy-3-phenylquinolin-2(1H)-ones, improving the efficiency and scope of these reactions (Rivkin & Adams, 2006).
Biological Applications
Although the requirement excludes drug use, dosage, and side effects, it's important to note that related research often explores the potential biological activities of compounds. For example, Sirisoma et al. (2009) discovered a quinazoline derivative with potent apoptosis-inducing activity, showcasing its potential as an anticancer agent with high blood-brain barrier penetration (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009). Additionally, Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli (2016) synthesized aminoisoquinoline-quinones with α-amino acids, demonstrating significant cytotoxic activity against cancer cells (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).
Mechanism of Action
Future Directions
Given the lack of information about this specific compound, future research could focus on elucidating its synthesis, properties, and potential applications. Isoquinoline derivatives are known to have diverse biological activities, suggesting that this compound could also have interesting pharmacological properties .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUZJIWIDWZVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)
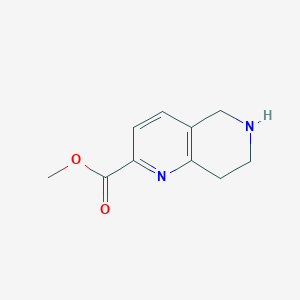
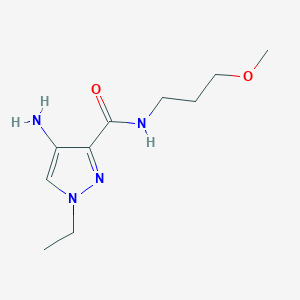
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2698817.png)
![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2698819.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698820.png)
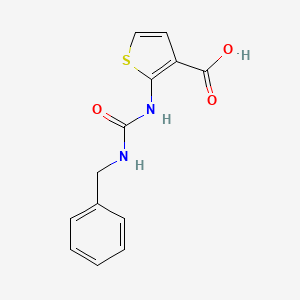

![Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B2698825.png)
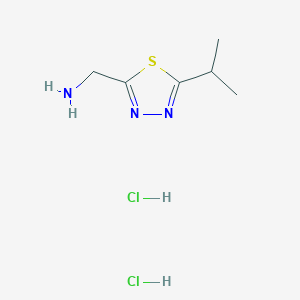
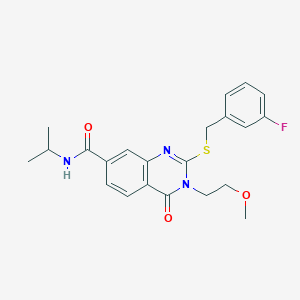
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2698830.png)
